molecular formula C12H9F3N2O B13706958 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile

4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B13706958
M. Wt: 254.21 g/mol
InChI Key: ATQGMMWZXSSNDU-UHFFFAOYSA-N
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Description

4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile is an organic compound that features a pyrrolidinyl group attached to a benzonitrile moiety, with a trifluoromethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-(trifluoromethyl)benzonitrile with a suitable pyrrolidinone derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride
  • 4-(2-Oxo-1-pyrrolidinyl)pyridinium 4-methylbenzenesulfonate
  • 4-(2-Oxopyrrolidin-1-yl)benzaldehyde

Uniqueness

4-(2-Oxo-1-pyrrolidinyl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)9-6-8(7-16)3-4-10(9)17-5-1-2-11(17)18/h3-4,6H,1-2,5H2

InChI Key

ATQGMMWZXSSNDU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F

Origin of Product

United States

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